molecular formula C10H22Cl2N2 B1392333 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220018-59-6

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1392333
CAS No.: 1220018-59-6
M. Wt: 241.2 g/mol
InChI Key: ZUQXRGQDEBXQBP-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride (CAS: 1220018-59-6) is a bicyclic amine derivative featuring a piperidine core substituted with a pyrrolidinylmethyl group at the 3-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications . Its molecular formula is C₁₀H₂₁N₂·2HCl, with a molecular weight of 237.21 g/mol. The compound’s structure (Fig. 1) includes two heterocyclic rings, which influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-6-12(7-3-1)9-10-4-5-11-8-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQXRGQDEBXQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating synaptic transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Positional Isomers
  • 1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate (CAS: 32470-52-3):
    This compound substitutes the pyrrolidinylmethyl group at the 4-position of piperidine instead of the 3-position. The altered spatial arrangement may affect binding affinity to receptors or enzymes. Its hydrate form (C₁₁H₂₃N₂·2HCl·H₂O) introduces additional hydrogen-bonding capacity .

  • 1-(Pyrrolidin-3-yl)piperidine Dihydrochloride (CAS: 1219979-84-6):
    Similarity score: 1.00 (structural near-identity). The absence of a methylene spacer between the pyrrolidine and piperidine rings reduces conformational flexibility compared to the target compound .

Heterocyclic Variants
  • 1-(3-Azetidinyl)piperidine Dihydrochloride (CAS: N/A):
    Replaces pyrrolidine (5-membered ring) with azetidine (4-membered ring), altering ring strain and electronic properties. Synthesis involves reacting N-(3-azetidinyl)piperidine with HCl under ambient conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Feature
1-(3-Pyrrolidinylmethyl)piperidine diHCl 237.21 Not reported High (aqueous) 3-pyrrolidinylmethyl, diHCl
4-(Diphenylmethoxy)piperidine HCl 303.83 Not reported Moderate (organic) Diphenylmethoxy substituent
3-Amino-4-(2',5'-dimethoxylbenzyloxyimino)piperidine diHCl 278 (M+H)+ 189–192 Moderate Benzyloxyimino, dimethoxy groups
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 314.22 Not reported Moderate Nitrobenzyl, amine substituent

Key Observations :

  • The dihydrochloride form in the target compound improves water solubility compared to monohydrochloride derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) .

Biological Activity

1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings. The compound is characterized by a piperidine ring, which is often associated with various pharmacological effects, making it a valuable scaffold in drug development.

Chemical Structure and Properties

  • Molecular Formula: C_{11}H_{18}Cl_2N_2
  • Molecular Weight: 259.21 g/mol
  • CAS Number: 1220035-54-0

The presence of the piperidine moiety suggests significant interactions with biological systems, particularly in modulating neurotransmitter pathways.

The exact mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. Research indicates that it may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways, particularly those related to neurotransmission.

Biological Activities

Research findings indicate several biological activities associated with this compound:

  • Antidepressant Effects: Similar compounds have shown the ability to modulate serotonin pathways, indicating potential antidepressant properties.
  • Neuroprotective Effects: Interaction with neurotransmitter systems may confer neuroprotective benefits, potentially useful in neurodegenerative conditions.
  • Antidiabetic Activity: Related compounds have been evaluated for their insulin secretion capabilities, suggesting a role in diabetes management.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity. The following table summarizes the differences among related compounds:

Compound NameStructural VariationBiological Activity
2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochlorideDifferent piperidine substitutionPotentially similar but varied receptor affinities
2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochlorideAnother variant in substitutionMay exhibit altered pharmacological profiles

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antidepressant Activity Study: A study conducted on animal models demonstrated that compounds similar to this compound significantly increased serotonin levels, leading to enhanced mood and cognitive function.
  • Neuroprotective Effects: Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases.
  • Antidiabetic Potential: In vitro studies showed that derivatives of this compound could enhance insulin secretion from pancreatic beta cells, indicating a potential therapeutic role in diabetes management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride

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